1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
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Overview
Description
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a bromophenoxy group, an ethoxy linkage, a morpholino ring, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is followed by the reaction with ethylene oxide to yield 2-(4-bromophenoxy)ethanol.
Morpholino Derivative Formation: The next step involves the reaction of 2-(4-bromophenoxy)ethanol with 2,6-dimethylmorpholine under basic conditions to form the desired morpholino derivative.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ethoxy linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Pharmacology: Study of its effects on biological systems and potential therapeutic applications.
Materials Science: Investigation of its properties for use in advanced materials or as a building block for more complex structures.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 1-(2-(4-Fluorophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 1-(2-(4-Methylphenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
Comparison
Compared to similar compounds, 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-16(20)12-21-7-8-22-17-5-3-15(18)4-6-17;/h3-6,13-14,16,20H,7-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOGLXOUVZGTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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